5-(2-Chloro-5-nitrobenzenesulfonamido)-2-hydroxybenzoic acid

Description

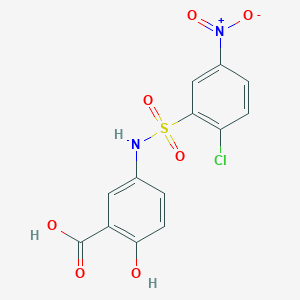

5-(2-Chloro-5-nitrobenzenesulfonamido)-2-hydroxybenzoic acid (CAS: 328028-30-4) is a sulfonamide-functionalized benzoic acid derivative with a molecular formula of C₁₃H₉ClN₂O₇S and a molecular weight of 372.74 g/mol . Its structure comprises a 2-hydroxybenzoic acid backbone linked via a sulfonamide group to a 2-chloro-5-nitrobenzene substituent (Fig. 1). Its synthesis involves multi-step reactions, including sulfonation and nitro-group introduction, though detailed synthetic protocols are proprietary or unpublished .

Properties

IUPAC Name |

5-[(2-chloro-5-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O7S/c14-10-3-2-8(16(20)21)6-12(10)24(22,23)15-7-1-4-11(17)9(5-7)13(18)19/h1-6,15,17H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWHQRWSXVDVOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301167145 | |

| Record name | 5-[[(2-Chloro-5-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301167145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328028-30-4 | |

| Record name | 5-[[(2-Chloro-5-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328028-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[[(2-Chloro-5-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301167145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-nitrobenzenesulfonamido)-2-hydroxybenzoic acid typically involves a multi-step process. One common method starts with the nitration of 2-chlorobenzenesulfonamide to introduce the nitro group. This is followed by a sulfonation reaction to attach the sulfonamido group. The final step involves the coupling of the resulting intermediate with 2-hydroxybenzoic acid under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-nitrobenzenesulfonamido)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The sulfonamido group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted benzenesulfonamides.

Scientific Research Applications

5-(2-Chloro-5-nitrobenzenesulfonamido)-2-hydroxybenzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antimicrobial and anti-inflammatory properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-nitrobenzenesulfonamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, thereby modulating their activity. The nitro group, in particular, plays a crucial role in its biological activity by participating in redox reactions and generating reactive intermediates.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogues:

Functional Group Impact on Properties

- Nitro Group (-NO₂): Enhances electrophilicity and stability in aromatic systems. The target compound’s nitro group at the 5-position increases its redox activity compared to analogues like 5-chloro-2-hydroxybenzoic acid .

- Sulfonamide Linkage : Improves binding affinity to biological targets (e.g., enzymes or receptors). The target compound’s sulfonamide group differentiates it from simpler benzoic acids like 5-chloro-2-hydroxybenzoic acid .

- Chloro Substituent (-Cl) : Contributes to lipophilicity and metabolic stability. The positional isomerism (e.g., 2-chloro vs. 4-chloro in ) alters pharmacokinetic profiles .

Biological Activity

5-(2-Chloro-5-nitrobenzenesulfonamido)-2-hydroxybenzoic acid, also known as a complex organic compound, exhibits significant biological activities that make it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Chloro Group : Enhances lipophilicity and influences the compound's interaction with biological targets.

- Nitro Group : Participates in redox reactions and can generate reactive intermediates.

- Sulfonamido Group : Increases solubility and may enhance binding to target molecules.

The mechanism through which 5-(2-Chloro-5-nitrobenzenesulfonamido)-2-hydroxybenzoic acid exerts its effects involves:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, particularly those involved in inflammatory pathways.

- Interaction with Biological Macromolecules : Its functional groups allow it to form hydrogen bonds and electrostatic interactions with proteins, potentially altering their activity.

Antimicrobial Properties

Research indicates that 5-(2-Chloro-5-nitrobenzenesulfonamido)-2-hydroxybenzoic acid possesses antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways is under investigation.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory effects, particularly in models of acute and chronic inflammation. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

Analgesic Activity

In vivo studies have demonstrated that derivatives of 5-(2-Chloro-5-nitrobenzenesulfonamido)-2-hydroxybenzoic acid exhibit analgesic properties. For instance, modifications to the compound have shown increased binding affinity to COX-2 receptors, leading to enhanced pain relief in experimental models .

Case Studies

- Inhibition of COX Enzymes : A study evaluated the binding affinity of various derivatives of 5-acetamido-2-hydroxy benzoic acid to COX-2 receptors using molecular docking techniques. The results indicated that certain modifications significantly improved bioavailability and analgesic efficacy compared to traditional NSAIDs .

- Antimicrobial Testing : In a laboratory setting, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition of bacterial growth, suggesting its potential as a new antimicrobial agent.

Research Findings

| Study Focus | Key Findings |

|---|---|

| Enzyme Inhibition | Demonstrated inhibition of COX-1 and COX-2 enzymes; potential for anti-inflammatory use. |

| Antimicrobial Activity | Showed significant inhibition against various bacterial strains; effective at low concentrations. |

| Analgesic Properties | Enhanced pain relief observed in animal models; superior efficacy compared to standard treatments. |

Q & A

Q. What are the optimal synthetic routes for preparing 5-(2-Chloro-5-nitrobenzenesulfonamido)-2-hydroxybenzoic acid?

The synthesis typically involves two steps: (1) preparation of the sulfonyl chloride intermediate (e.g., 2-chloro-5-nitrobenzenesulfonyl chloride) and (2) coupling with 5-amino-2-hydroxybenzoic acid. Key methods include:

- Sulfonyl chloride formation : Use of thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] with catalytic DMF in dichloromethane at 50°C for 1–12 hours .

- Sulfonamide coupling : Reacting the sulfonyl chloride with the amine group of 5-amino-2-hydroxybenzoic acid in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts .

- Yield optimization : Higher yields (>75%) are achieved with excess sulfonyl chloride (1.2–1.5 eq) and reaction times of 4–6 hours at 0–20°C to minimize hydrolysis .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Q. What are the key solubility properties influencing experimental design?

- Solubility : Sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (50–100 mg/mL) or DMF. Aqueous solubility improves at pH >7 due to deprotonation of the carboxylic acid group (pKa ≈ 2.8) .

- Storage : Store at –20°C in anhydrous DMSO to prevent hydrolysis. Avoid freeze-thaw cycles to maintain stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Docking simulations : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR). Focus on hydrogen bonding between the sulfonamide group and Arg57/Leu54 residues .

- QSAR modeling : Apply Hammett substituent constants (σ) to predict how electron-withdrawing groups (e.g., –NO₂, –Cl) enhance activity by stabilizing the sulfonamide–enzyme complex .

Q. How can the compound’s stability under physiological conditions be evaluated?

- Hydrolysis kinetics : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. The nitro group (–NO₂) reduces susceptibility to hydrolysis compared to –NH₂ analogs .

- Metabolite profiling : Use LC-MS to identify hydrolysis products (e.g., 2-hydroxybenzoic acid and 2-chloro-5-nitrobenzenesulfonic acid) in liver microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.